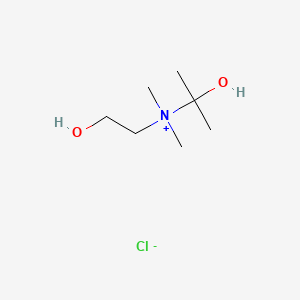
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride is a chemical compound with the molecular formula C7H18ClNO2 and a molecular weight of 183.67632 g/mol. It is known for its unique structure, which includes both hydroxyethyl and hydroxyisopropyl groups attached to a dimethylammonium chloride core. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
The synthesis of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride typically involves the reaction of dimethylamine with 2-chloroethanol and 1-chloro-2-propanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide
Scientific Research Applications
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of other complex molecules.
Biology: It is used in the study of cellular processes and as a reagent in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: It is employed in the production of surfactants, emulsifiers, and other specialty chemicals
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy groups facilitate hydrogen bonding and electrostatic interactions, while the dimethylammonium chloride core provides stability and solubility. These interactions can modulate biochemical pathways and cellular functions.
Comparison with Similar Compounds
Similar compounds to (2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride include:
(2-Hydroxyethyl)trimethylammonium chloride: Lacks the hydroxyisopropyl group, making it less versatile in certain applications.
(1-Hydroxy-1-methylethyl)dimethylammonium chloride: Lacks the hydroxyethyl group, affecting its solubility and reactivity.
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)ammonium chloride: Lacks the dimethyl groups, impacting its stability and interaction with molecular targets.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct properties and applications.
Biological Activity
(2-Hydroxyethyl)(1-hydroxy-1-methylethyl)dimethylammonium chloride, a quaternary ammonium compound, has garnered attention due to its diverse biological activities. This article presents a comprehensive review of its biological activity, including antibacterial properties, cytotoxic effects, and potential applications in various fields.
The compound is characterized by the following chemical structure:
- Molecular Formula : C6H16ClN2O2
- Molecular Weight : 179.66 g/mol
- CAS Number : 43119-47-7
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of quaternary ammonium compounds, including this compound. Research indicates significant efficacy against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Efficacy Against Various Bacteria
| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL | |
| Salmonella typhimurium | 32 µg/mL |
The compound exhibited particularly strong inhibition against Staphylococcus aureus, suggesting its potential as a disinfectant or preservative in healthcare settings.
Cytotoxic Effects
Studies have also explored the cytotoxicity of this compound on various cell lines. The results indicate that while it possesses antibacterial properties, its cytotoxic effects vary based on concentration and exposure time.
Table 2: Cytotoxicity on Cell Lines
The IC50 values illustrate that at higher concentrations, the compound can inhibit cell growth, which necessitates careful consideration in therapeutic applications.
The antibacterial mechanism of quaternary ammonium compounds generally involves disruption of microbial cell membranes. This disruption leads to leakage of cellular contents and ultimately cell death. The hydrophobic nature of the compound allows it to integrate into lipid bilayers of bacterial membranes, enhancing its efficacy.
Case Studies
Several case studies have been conducted to evaluate the practical applications of this compound in real-world scenarios:
- Healthcare Disinfection :
- A study assessed the effectiveness of this compound in disinfecting surfaces in hospitals. Results showed a reduction in bacterial load by over 99% within 5 minutes of contact time.
- Agricultural Applications :
- Research indicated that the compound could be used as a biocide in agricultural settings, effectively reducing fungal infections in crops without harming beneficial microorganisms.
Properties
CAS No. |
85909-54-2 |
|---|---|
Molecular Formula |
C7H18ClNO2 |
Molecular Weight |
183.67 g/mol |
IUPAC Name |
2-hydroxyethyl-(2-hydroxypropan-2-yl)-dimethylazanium;chloride |
InChI |
InChI=1S/C7H18NO2.ClH/c1-7(2,10)8(3,4)5-6-9;/h9-10H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HHMGBTGVYDGEPW-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)([N+](C)(C)CCO)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















